

An In-depth Technical Guide to 2-acetylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylnicotinic acid

Cat. No.: B1336604

[Get Quote](#)

IUPAC Name: 2-acetylpyridine-3-carboxylic acid

Synonyms: **2-Acetylnicotinic acid**, 2-Acetonicotinic acid[1]

This technical guide provides a comprehensive overview of 2-acetylpyridine-3-carboxylic acid, a pyridine derivative of significant interest to researchers in synthetic chemistry and drug development. The document details its chemical identity, physicochemical properties, a relevant synthesis protocol, and its applications, particularly as a versatile intermediate.

Chemical Identity and Properties

2-acetylpyridine-3-carboxylic acid is an organic compound featuring a pyridine ring substituted with an acetyl group at the 2-position and a carboxylic acid group at the 3-position.[2][3] This unique arrangement of functional groups imparts specific reactivity, making it a valuable building block in the synthesis of more complex molecules.[3][4]

Table 1: Chemical Identifiers

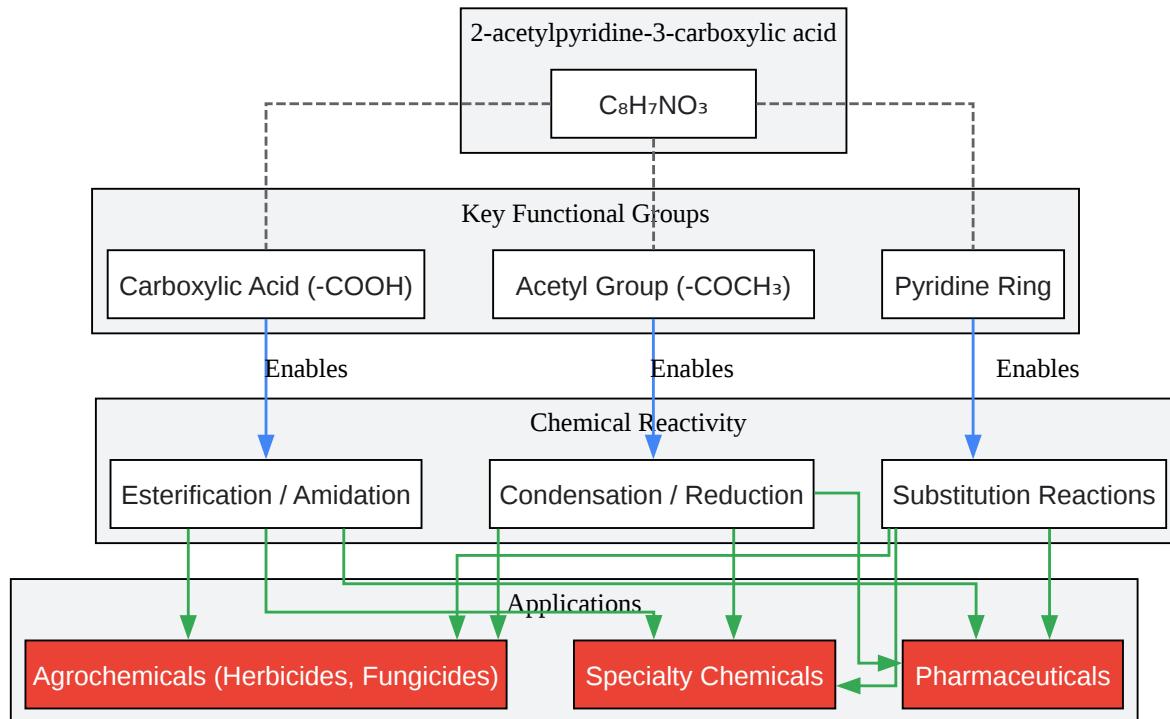

Identifier	Value
IUPAC Name	2-acetylpyridine-3-carboxylic acid[1][2]
CAS Number	89942-59-6[1][2]
Molecular Formula	C ₈ H ₇ NO ₃ [1][2]
Molecular Weight	165.15 g/mol [1][2]
InChI Key	JYUCDFZMJMRPHS-UHFFFAOYSA-N[1][2]
Canonical SMILES	CC(=O)C1=C(C=CC=N1)C(=O)O[2]

Table 2: Computed Physicochemical Properties

Property	Value	Reference
XLogP3-AA	0.4	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	165.042593085 Da	PubChem
Topological Polar Surface Area	67.3 Å ²	PubChem
Heavy Atom Count	12	PubChem
Complexity	202	PubChem
Melting Point	126-127 °C	Echemi[5]

Role as a Synthetic Intermediate

The primary application of 2-acetylpyridine-3-carboxylic acid is as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3][5] The reactivity of its acetyl and carboxylic acid functional groups allows for a variety of chemical transformations, making it a versatile precursor for creating targeted molecules.[4]

[Click to download full resolution via product page](#)

Fig 1. Logical relationship of structure to application.

Experimental Protocols: Synthesis

While a direct, detailed experimental protocol for 2-acetylpyridine-3-carboxylic acid is not readily available in the provided search results, a patented method for the preparation of the closely related compound, 2-acetylpyridine, from 2-pyridine carboxylic acid offers a highly relevant synthetic strategy.^{[6][7]} This multi-step process highlights the chemical transformations applicable to this class of compounds.

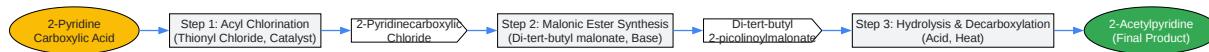
Protocol: Preparation of 2-acetylpyridine from 2-Pyridine Carboxylic Acid^{[6][7]}

This synthesis involves three main stages:

- Acyl Chlorination: Conversion of the carboxylic acid to an acyl chloride.
- Malonic Ester Synthesis: Reaction of the acyl chloride with a malonic ester.
- Hydrolysis and Decarboxylation: Conversion of the malonate intermediate to the final acetylpyridine product.

Step 1: Preparation of 2-Pyridinecarboxylic Chloride

- Reactants: 2-Pyridine carboxylic acid (starting material), an inert solvent (e.g., toluene, benzene), a catalyst (e.g., N,N-dimethylformamide, triethylamine), and a chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride).[6][7]
- Procedure:
 - Combine 2-pyridine carboxylic acid, the inert solvent, and the catalyst in a reaction vessel.
 - Stir the mixture and heat to 55-65°C.
 - Add the chlorinating agent dropwise.
 - Increase the temperature to reflux and maintain for 2-3 hours to complete the acyl chlorination.
 - Remove excess chlorinating agent and solvent by reduced pressure distillation. The resulting 2-pyridinecarboxylic chloride is typically used directly in the next step without further purification.[6]


Step 2: Synthesis of Di-tert-butyl 2-picolinoylmalonate

- Reactants: 2-Pyridinecarboxylic chloride, an inorganic salt catalyst, a second inert solvent, a basic substance, and a dialkyl malonate (e.g., di-tert-butyl malonate).[7]
- Procedure:
 - Combine the inorganic salt catalyst, second inert solvent, basic substance, and dialkyl malonate in a reaction flask.

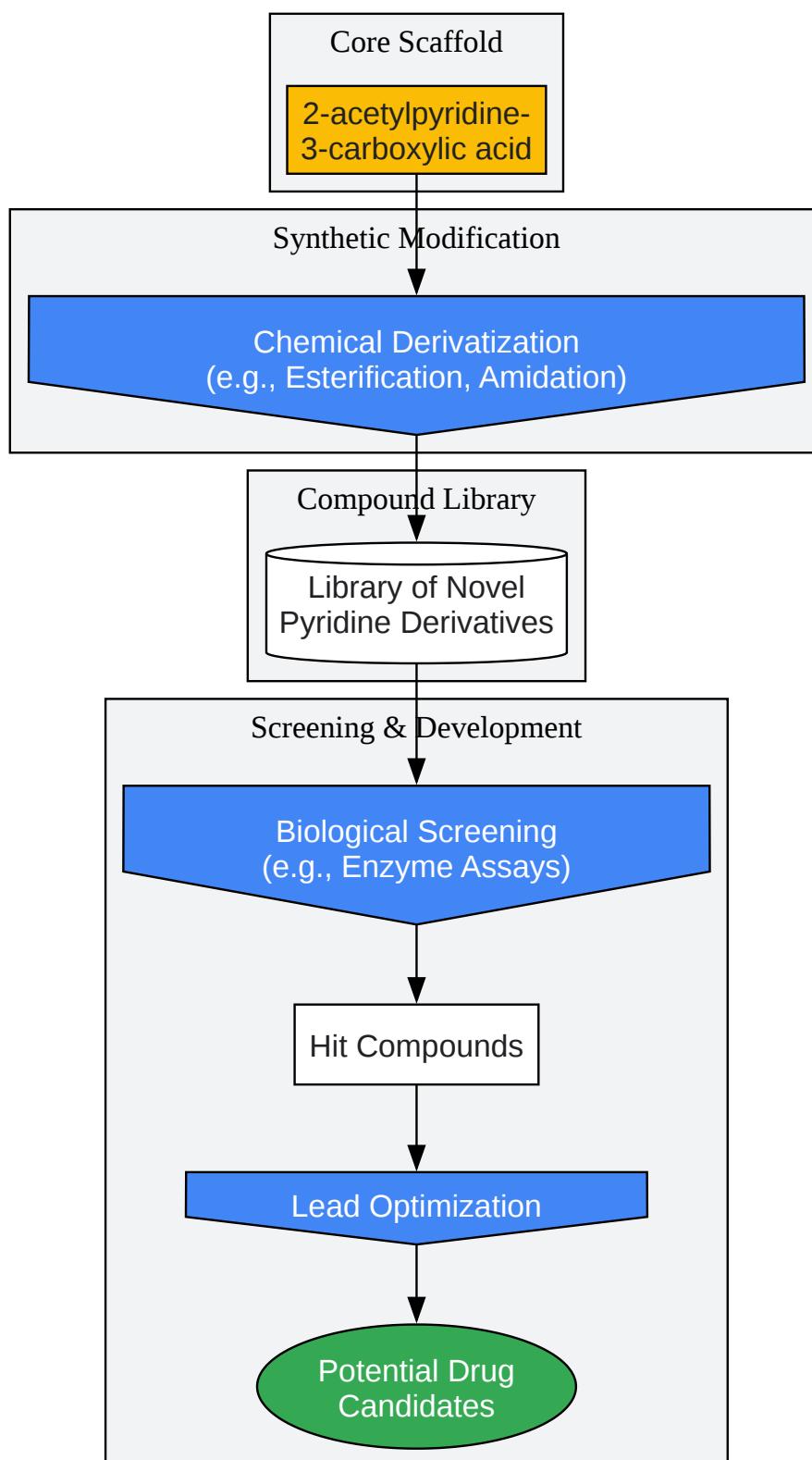
- Add the 2-pyridinecarboxylic chloride from Step 1 dropwise while stirring.
- Heat the mixture to drive the reaction to completion.
- Neutralize the reaction with hydrochloric acid and separate the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate and saturated brine.
- Dry the organic layer and concentrate under reduced pressure to yield the malonate intermediate.[7]

Step 3: Hydrolysis and Decarboxylation to 2-acetylpyridine

- Reactants: Di-tert-butyl 2-picolinoylmalonate and a mixed acid solution (water, organic acid like acetic acid, and inorganic acid like sulfuric acid).[6][7]
- Procedure:
 - Add the malonate intermediate to the mixed acid solution.
 - Heat the solution to reflux for 2-3 hours.
 - Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution).
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Concentrate the organic extract under reduced pressure to obtain 2-acetylpyridine.[6][7]

[Click to download full resolution via product page](#)

Fig 2. Workflow for a relevant synthesis of 2-acetylpyridine.


Biological Activity and Drug Development Potential

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in medicinal chemistry, leading to drugs for a wide range of diseases.[8][9] 2-acetylpyridine-3-carboxylic acid, as a derivative of nicotinic acid (pyridine-3-carboxylic acid), is of interest for its potential biological activities.

Studies suggest the compound and its derivatives may exhibit various effects, including:

- **Antimicrobial Properties:** Some research indicates that the compound may inhibit the growth of certain bacterial strains.[2]
- **Neuroprotective Effects:** It has been investigated for potential neuroprotective activities, possibly through interactions with nicotinic acetylcholine receptors or inhibition of enzymes like acetylcholinesterase.[2]
- **Enzyme Inhibition:** The scaffold is a candidate for developing inhibitors for specific enzymes involved in various metabolic pathways.[2][8]
- **Anti-inflammatory and Anti-hyperglycemic Agents:** Related pyridine-3-carboxylic acid derivatives have been synthesized and shown to have dual anti-inflammatory and anti-hyperglycemic properties.[10][11]

Its role as a precursor allows for the synthesis of diverse derivatives that can be screened for various therapeutic targets.

[Click to download full resolution via product page](#)

Fig 3. Pathway from core scaffold to drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Acetyl-3-pyridinecarboxylic acid | C8H7NO3 | CID 10176278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Acetylnicotinic acid | 89942-59-6 [smolecule.com]
- 3. CAS 89942-59-6: 2-Acetyl-3-pyridinecarboxylic acid [cymitquimica.com]
- 4. 2-Acetylnicotinic acid (89942-59-6) for sale [vulcanchem.com]
- 5. echemi.com [echemi.com]
- 6. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 7. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-acetylpyridine-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336604#2-acetylpyridine-3-carboxylic-acid-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com